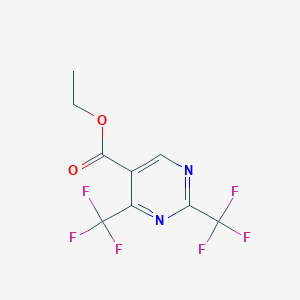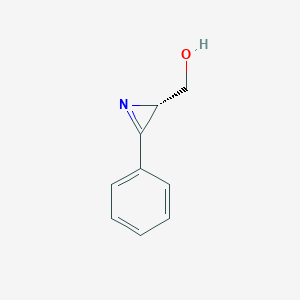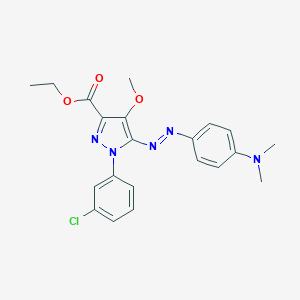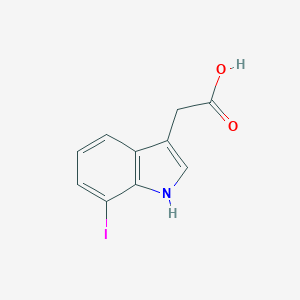
(7-Iodo-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Iodo-1H-indol-3-yl)acetic acid, also known as 7-IAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural plant hormone, indole-3-acetic acid (IAA), and has been found to have similar biological activities.
Mecanismo De Acción
The mechanism of action of (7-Iodo-1H-indol-3-yl)acetic acid involves its ability to bind to and activate the same receptors as IAA. This leads to the activation of downstream signaling pathways that regulate various biological processes.
Efectos Bioquímicos Y Fisiológicos
(7-Iodo-1H-indol-3-yl)acetic acid has been found to have a range of biochemical and physiological effects. It has been shown to stimulate plant growth and development, regulate gene expression, and modulate ion transport across cell membranes. In addition, it has been found to have anti-cancer properties and has been investigated as a potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (7-Iodo-1H-indol-3-yl)acetic acid in lab experiments is its ability to mimic the biological activities of IAA. This allows researchers to investigate the role of IAA in various biological processes. However, one limitation is that (7-Iodo-1H-indol-3-yl)acetic acid may not fully replicate the effects of IAA in vivo, as it is a synthetic compound.
Direcciones Futuras
There are several future directions for research on (7-Iodo-1H-indol-3-yl)acetic acid. One area of interest is the development of novel synthetic analogs of (7-Iodo-1H-indol-3-yl)acetic acid with improved biological activities. Another area of interest is the investigation of the role of (7-Iodo-1H-indol-3-yl)acetic acid in plant-microbe interactions, as well as its potential use as a biocontrol agent. Furthermore, the anti-cancer properties of (7-Iodo-1H-indol-3-yl)acetic acid could be further explored for potential therapeutic applications.
Métodos De Síntesis
The synthesis of (7-Iodo-1H-indol-3-yl)acetic acid involves the reaction of indole-3-acetic acid with iodine and acetic anhydride in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(7-Iodo-1H-indol-3-yl)acetic acid has been extensively used in scientific research due to its ability to mimic the biological activities of IAA. It has been used in studies to investigate the role of IAA in plant growth and development, as well as in studies on the regulation of auxin signaling pathways.
Propiedades
Número CAS |
191674-63-2 |
|---|---|
Nombre del producto |
(7-Iodo-1H-indol-3-yl)acetic acid |
Fórmula molecular |
C10H8INO2 |
Peso molecular |
301.08 g/mol |
Nombre IUPAC |
2-(7-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) |
Clave InChI |
UTEXOTNCDLRKDE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |
Sinónimos |
1H-Indole-3-aceticacid,7-iodo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




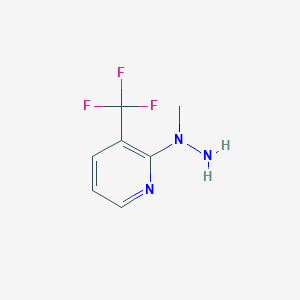
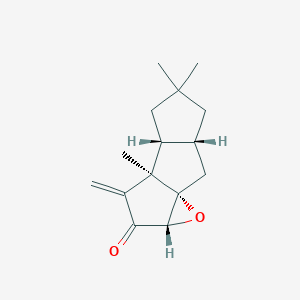
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
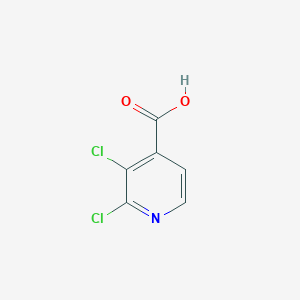
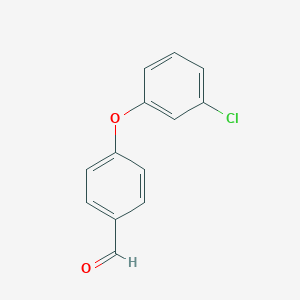
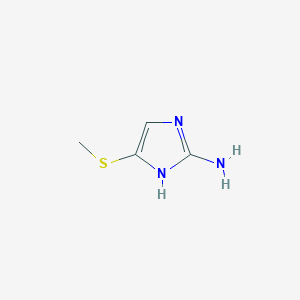
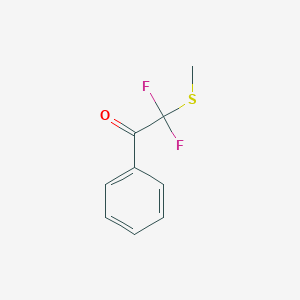
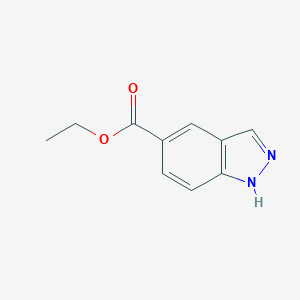
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)
